2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with hydrazine hydrate to yield 3-amino-1-phenyl-1,2,4-triazole. Finally, the amino group is acetylated using acetic anhydride to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the nitrogen atoms in the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes. This binding inhibits the enzyme’s activity, leading to therapeutic effects such as reduced estrogen production in the case of aromatase inhibitors .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Letrozole: An aromatase inhibitor used in cancer treatment.
Uniqueness
2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64142-89-8 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(1-phenyl-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C10H10N4O/c11-9(15)6-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |
InChI Key |
OENPFJGNWIQYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)N |
Origin of Product |
United States |
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